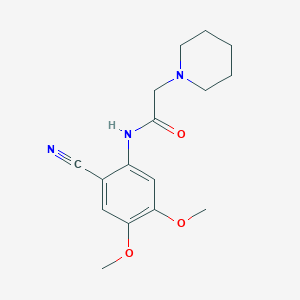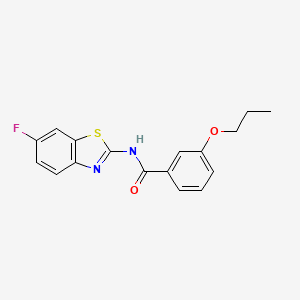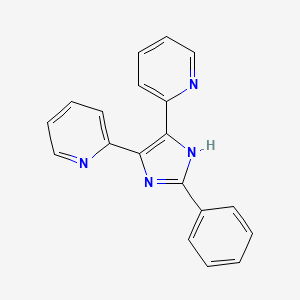![molecular formula C17H17N5S B11069228 14-propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11069228.png)
14-propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[108002,1005,9015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of intermediate compounds through a series of organic reactions, including cyclization and functional group transformations. Key reagents and catalysts are employed to facilitate these reactions, ensuring the formation of the desired pentacyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound, meeting the demands of research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
14-propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, modifying its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a variety of functional groups, resulting in diverse derivatives of the original compound.
Scientific Research Applications
14-propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure allows for the study of molecular interactions and biological pathways, contributing to our understanding of cellular processes.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of advanced materials and chemical products, enhancing the performance and functionality of various industrial applications.
Mechanism of Action
The mechanism of action of 14-propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ulongamide F: A structurally related compound with similar pentacyclic features.
N-phenyl-2-{[14-(propan-2-yl)-11-thia-3,5,7,8,13-pentaazapentacyclo[10.8.0.0²,¹⁰.0⁵,⁹.0¹⁵,²⁰]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl]sulfanyl}acetamide: Another compound with a comparable framework.
Uniqueness
14-propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[108002,1005,9015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene stands out due to its specific arrangement of atoms and the resulting chemical properties
Properties
Molecular Formula |
C17H17N5S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
14-propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene |
InChI |
InChI=1S/C17H17N5S/c1-9(2)13-11-6-4-3-5-10(11)12-14-15(23-17(12)20-13)16-21-19-8-22(16)7-18-14/h7-9H,3-6H2,1-2H3 |
InChI Key |
WFROAOBJPBTPIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C3=C1CCCC3)C4=C(S2)C5=NN=CN5C=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-1-[(4-chlorophenyl)carbonyl]-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11069152.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B11069154.png)

![N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B11069162.png)

![8,10-difluoro-2-methyl-9-(pyrrolidin-1-yl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11069170.png)
![7-(2-Chloro-6-fluorophenyl)-5-(4-chlorophenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11069182.png)
![4-[4-(dimethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one](/img/structure/B11069185.png)
![methyl (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11069188.png)
![5-bromo-6-methyl-1-({2-[(4-phenoxybenzyl)oxy]ethoxy}methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B11069195.png)

![3-acetyl-2-[(2-fluorophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11069202.png)


